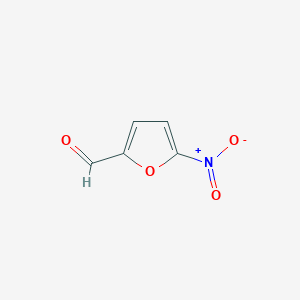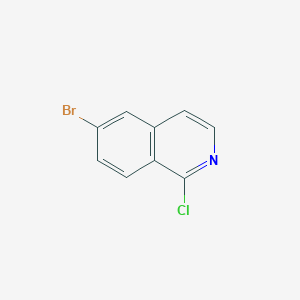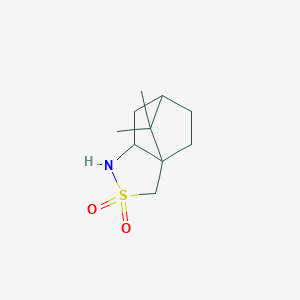
(2S)-Bornane-10,2-sultam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-Bornane-10,2-sultam is a chiral compound with a unique bicyclic structure It is derived from camphor and contains a sulfonamide group, making it an interesting subject for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Bornane-10,2-sultam typically involves the reaction of camphor with sulfonamide reagents under specific conditions. One common method includes the use of chlorosulfonic acid to introduce the sulfonamide group, followed by purification steps to isolate the desired product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors to maintain consistent reaction conditions and reduce the risk of side reactions. Additionally, advanced purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2S)-Bornane-10,2-sultam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(2S)-Bornane-10,2-sultam has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the development of new antibiotics and antiviral agents.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-Bornane-10,2-sultam involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The bicyclic structure also contributes to its binding affinity and specificity, making it a potent inhibitor or activator in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Camphor: A precursor to (2S)-Bornane-10,2-sultam, camphor has a similar bicyclic structure but lacks the sulfonamide group.
Sulfonamides: Compounds containing the sulfonamide group, such as sulfanilamide, share similar reactivity but differ in their overall structure and applications.
Bicyclic Compounds: Other bicyclic compounds like norbornane have structural similarities but different functional groups and reactivity.
Uniqueness
This compound is unique due to its combination of a bicyclic structure and a sulfonamide group, which imparts distinct chemical and biological properties. Its chiral nature also makes it valuable in asymmetric synthesis and enantioselective reactions, setting it apart from other similar compounds.
Properties
CAS No. |
108448-77-7 |
|---|---|
Molecular Formula |
C10H17NO2S |
Molecular Weight |
215.31 g/mol |
IUPAC Name |
(1R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide |
InChI |
InChI=1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7?,8?,10-/m0/s1 |
InChI Key |
DPJYJNYYDJOJNO-KTOWXAHTSA-N |
SMILES |
CC1(C2CCC13CS(=O)(=O)NC3C2)C |
Isomeric SMILES |
CC1(C2CC[C@@]13CS(=O)(=O)NC3C2)C |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)NC3C2)C |
Pictograms |
Irritant |
Synonyms |
[3aR-(3aα,6α,7aβ)]-Hexahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide; (+)-10,2-Camphorsultam; (+)-Camphorsultam; (1R,2S)-Camphor-2,10-sultam; (2S)-Bornane-10,2-sultam; L-(+)-Camphorsultam; (3aR,6S,7aS)-8,8-Dimethylhexahydro-1H-3a |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (2S)-Bornane-10,2-sultam used in the synthesis of (+)-Alloisoleucine?
A1: In the synthesis of (+)-Alloisoleucine, this compound acts as a chiral auxiliary. [] It is initially reacted with crotonic acid to form N-crotoyl-(1S,2R)-bornane-10,2-sultam. Subsequent reactions, including a stereoselective alkylation with ethylmagnesium chloride, are directed by the chiral environment of the sultam. This ultimately allows for the controlled formation of the desired stereocenter in (+)-Alloisoleucine. After the desired stereochemistry is set, the this compound auxiliary can be cleaved and recovered.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



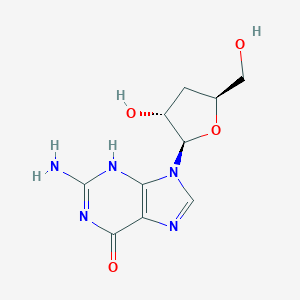
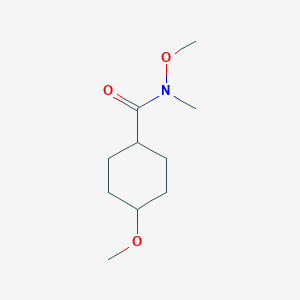
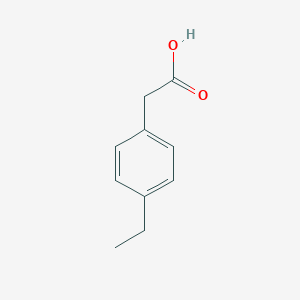
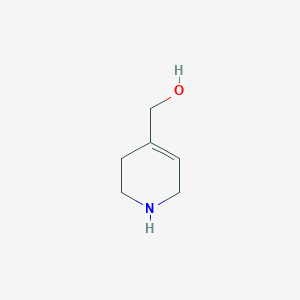
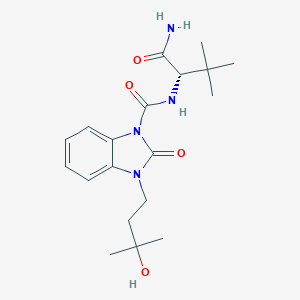

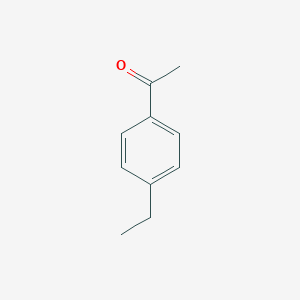
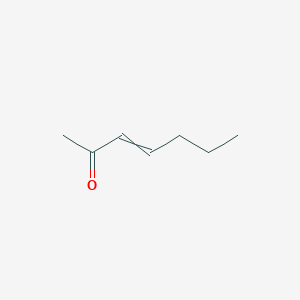
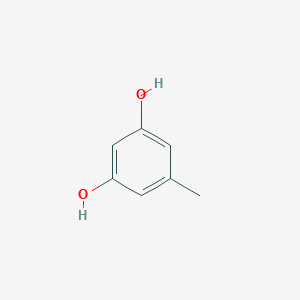
![4-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B57679.png)
